molecular formula C20H15F3O5 B2381741 6-ethyl-4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate CAS No. 259255-53-3

6-ethyl-4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate

Cat. No.: B2381741
CAS No.: 259255-53-3
M. Wt: 392.33
InChI Key: ZCTZOWLKGZBSPI-UHFFFAOYSA-N
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Description

6-ethyl-4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate is a synthetic organic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. This particular compound is characterized by its unique structure, which includes an ethyl group, a phenoxy group, and a trifluoromethyl group attached to the chromenone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides and a suitable base.

    Attachment of the Phenoxy Group: The phenoxy group can be attached through a nucleophilic aromatic substitution reaction, where a phenol reacts with a halogenated chromenone derivative.

    Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Acetylation: The final step involves the acetylation of the hydroxyl group on the chromenone core using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups or other reduced forms.

    Substitution: The phenoxy and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Hydrolysis: The acetate group can be hydrolyzed to yield the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogenating agents, nucleophiles, and electrophiles are used under appropriate conditions.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted chromenone derivatives.

    Hydrolysis: Corresponding alcohols and acetic acid.

Scientific Research Applications

6-ethyl-4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-ethyl-4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate depends on its specific application and target. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and DNA. The compound’s effects can be mediated through pathways involving oxidative stress, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate: Lacks the ethyl group.

    6-ethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate: Lacks the trifluoromethyl group.

    6-ethyl-4-oxo-3-phenoxy-2-(methyl)-4H-chromen-7-yl acetate: Has a methyl group instead of a trifluoromethyl group.

Uniqueness

6-ethyl-4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate is unique due to the presence of both the ethyl and trifluoromethyl groups, which can significantly influence its chemical properties, reactivity, and biological activity. The trifluoromethyl group, in particular, is known for enhancing the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

[6-ethyl-4-oxo-3-phenoxy-2-(trifluoromethyl)chromen-7-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3O5/c1-3-12-9-14-16(10-15(12)26-11(2)24)28-19(20(21,22)23)18(17(14)25)27-13-7-5-4-6-8-13/h4-10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTZOWLKGZBSPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC(=O)C)OC(=C(C2=O)OC3=CC=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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